molecular formula C4H7NO2 B1654806 (E)-1-nitrobut-1-ene CAS No. 27675-37-2

(E)-1-nitrobut-1-ene

Cat. No.: B1654806
CAS No.: 27675-37-2
M. Wt: 101.1 g/mol
InChI Key: UTANVCZNJLPXGK-ONEGZZNKSA-N
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Description

(E)-1-Nitrobut-1-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-Nitrobut-1-ene can be synthesized through several methods. One common approach involves the nitration of butene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and pressures to ensure the selective formation of the (E)-isomer.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale nitration reactors. The process involves the continuous feeding of butene and nitric acid into the reactor, where the reaction is catalyzed and maintained under optimal conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Nitrobut-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific solvents and temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroalkanes, while reduction can produce amines.

Scientific Research Applications

(E)-1-Nitrobut-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (E)-1-nitrobut-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity and stability of the compound. These interactions can affect cellular pathways and molecular processes, making this compound a compound of interest in both chemical and biological research.

Comparison with Similar Compounds

    1-Nitropropene: Similar in structure but with a shorter carbon chain.

    2-Nitrobutene: An isomer with the nitro group attached to a different carbon atom.

    Nitroethene: A simpler compound with a nitro group attached to an ethene backbone.

Uniqueness: (E)-1-Nitrobut-1-ene is unique due to its specific structural configuration, which influences its reactivity and potential applications. Its (E)-isomer configuration provides distinct chemical properties compared to other nitroalkenes, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

(E)-1-nitrobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTANVCZNJLPXGK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27675-37-2
Record name 1-Butene, 1-nitro-, (1E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027675372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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